molecular formula C17H18ClN3 B11962442 N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine

N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11962442
M. Wt: 299.8 g/mol
InChI Key: LNUJSABVBKJHNN-XMHGGMMESA-N
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Description

N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-phenyl-1-piperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the progress is monitored using techniques like thin-layer chromatography (TLC). After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methods that minimize the use of hazardous solvents and reagents are being explored .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of microorganisms by interfering with their cellular processes. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzylidene)acetohydrazide
  • N-(4-Dimethylaminobenzylidene)acetohydrazide
  • (E)-4-Bromo-N-(2-chlorobenzylidene)aniline

Uniqueness

N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

(E)-1-(2-chlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C17H18ClN3/c18-17-9-5-4-6-15(17)14-19-21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b19-14+

InChI Key

LNUJSABVBKJHNN-XMHGGMMESA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC=C3Cl

Origin of Product

United States

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